molecular formula C12H11N5O3 B5984784 4-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)butanoic acid

4-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)butanoic acid

Cat. No. B5984784
M. Wt: 273.25 g/mol
InChI Key: JOBGEOQNSKEISG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)butanoic acid is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that has shown potential in various biological applications. In

Mechanism of Action

The mechanism of action of 4-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)butanoic acid is not fully understood. However, it is believed to work by inhibiting specific enzymes and pathways involved in cancer growth and inflammation. The compound has also been shown to have an effect on the central nervous system, potentially making it useful in treating neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)butanoic acid have been studied extensively. The compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to reduce oxidative stress and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)butanoic acid in lab experiments is its relatively simple synthesis method. The compound is also stable and can be stored for long periods. However, one of the limitations is that its mechanism of action is not fully understood, making it difficult to optimize its use in specific applications.

Future Directions

There are several future directions for the study of 4-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)butanoic acid. One potential area of study is its use in combination with other compounds to improve its efficacy in cancer treatment. Another potential direction is the study of its effect on other neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in specific applications.
Conclusion:
In conclusion, 4-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)butanoic acid is a promising compound with potential applications in cancer treatment, neurological disorders, and inflammation. Its synthesis method is relatively simple, and it has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. However, further research is needed to fully understand its mechanism of action and optimize its use in specific applications.

Synthesis Methods

The synthesis of 4-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)butanoic acid involves the reaction of 5-aminopyrazole-4-carboxylic acid with ethyl acetoacetate and hydrazine hydrate. The resulting product is then reacted with butyric anhydride to obtain the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

The scientific research application of 4-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)butanoic acid is vast. It has been studied for its potential use in cancer treatment, neurological disorders, and inflammation. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.

properties

IUPAC Name

4-(10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3/c18-10(19)2-1-6-16-7-4-8-11(12(16)20)15-14-9-3-5-13-17(8)9/h3-5,7H,1-2,6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBGEOQNSKEISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C2=C1N3C(=CC=N3)N=N2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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